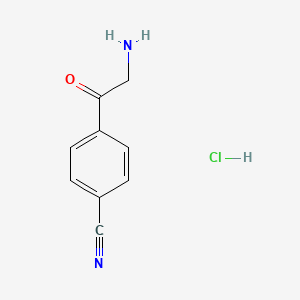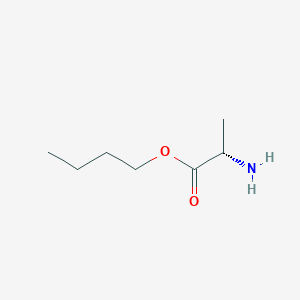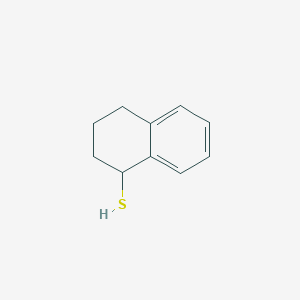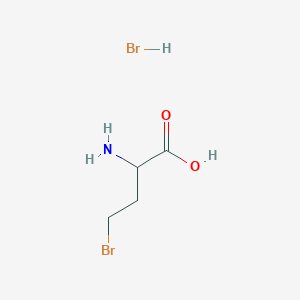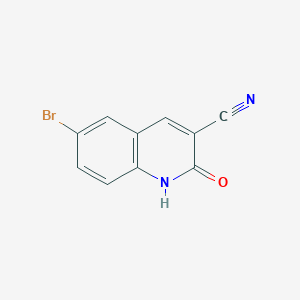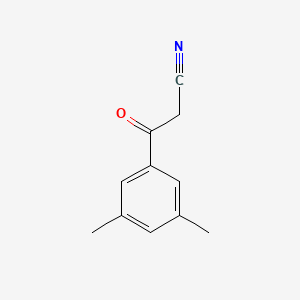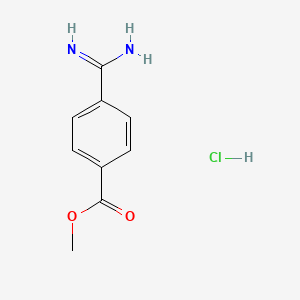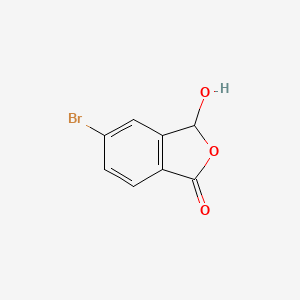
Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thiophenyl-D-glycero-a-D-galacto-2-nonulopyranosylonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate is a complex organic compound with the molecular formula C26H33NO12S and a molecular weight of 583.6 g/mol . This compound is a derivative of neuraminic acid, which is a type of sialic acid commonly found in glycoproteins and glycolipids. It is characterized by the presence of acetyl and phenyl groups, as well as multiple acetoxy groups.
Métodos De Preparación
The synthesis of N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate involves several steps. The starting material is typically neuraminic acid, which undergoes acetylation and thiolation reactions to introduce the acetyl and phenyl groups, respectively. The final product is obtained through esterification and acetylation reactions to introduce the methyl ester and acetoxy groups .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common nucleophiles include halides, amines, and thiols.
Aplicaciones Científicas De Investigación
N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: This compound is used in studies of glycoproteins and glycolipids, as it can mimic the structure of natural sialic acids.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate is not well-understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may mimic the behavior of natural sialic acids, binding to receptors and enzymes involved in cellular processes. The phenyl and acetyl groups may enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate can be compared with other sialic acid derivatives, such as:
N-Acetylneuraminic acid: The parent compound, which lacks the phenyl and thiol groups.
N-Glycolylneuraminic acid: A similar compound with a glycolyl group instead of an acetyl group.
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid: A derivative with a double bond and a deoxy group.
The presence of the phenyl and thiol groups in N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate makes it unique, as these groups can significantly alter its chemical and biological properties .
Propiedades
IUPAC Name |
methyl 5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKOUSSDBQHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

